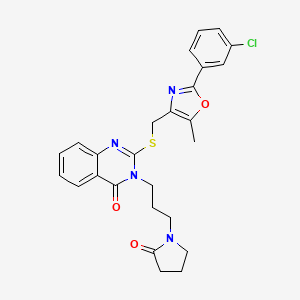
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H25ClN4O3S and its molecular weight is 509.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one (CAS Number: 1112399-22-0) is a complex heterocyclic structure that incorporates various pharmacologically relevant moieties, particularly a quinazolinone core. This core is associated with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The unique combination of thioether, oxazole, and pyrrolidine functionalities suggests enhanced solubility and bioavailability, potentially broadening its therapeutic applications.
Chemical Structure
The molecular formula of the compound is C25H22ClFN4O2S, with a molecular weight of 497.0 g/mol. The structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃ClN₄O₃S |
| Molecular Weight | 497.0 g/mol |
| CAS Number | 1112399-22-0 |
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, quinazolinone-based hybrids have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects .
A study highlighted that modifications in the side chains of quinazolinones can significantly influence their antiproliferative activity. For example, phenyl-substituted analogs demonstrated improved efficacy compared to those with larger substituents .
Antibacterial and Anti-inflammatory Effects
The compound's structural features suggest potential antibacterial and anti-inflammatory activities as well. Quinazolinones are known to inhibit bacterial growth and modulate inflammatory responses, making them candidates for further investigation in infectious diseases and inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives can be influenced by various substituents on the core structure. For instance:
- Chlorine substitution has been linked to enhanced anticancer activity.
- Oxazole rings contribute to antimicrobial properties due to their ability to interact with biological targets .
Case Studies
- Cytotoxicity Study : A study examined several quinazolinone derivatives, including those structurally similar to the compound . Results showed significant inhibition of cell growth in cancer lines with specific substitutions leading to enhanced activity .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of compounds with biological targets such as enzymes involved in cancer progression. These studies indicated that the presence of specific functional groups could enhance binding interactions, leading to increased biological efficacy .
Propiedades
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3S/c1-17-22(28-24(34-17)18-7-4-8-19(27)15-18)16-35-26-29-21-10-3-2-9-20(21)25(33)31(26)14-6-13-30-12-5-11-23(30)32/h2-4,7-10,15H,5-6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCBQWWMBQMNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














